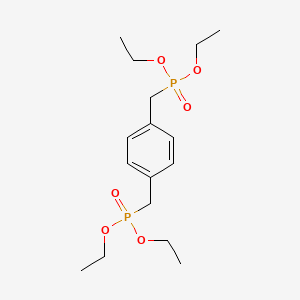

Tetraethyl p-xylylenediphosphonate

Description

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry is a broad field that studies compounds containing carbon-phosphorus bonds. wiley.com Within this domain, phosphonates are a class of organophosphorus compounds characterized by a C-PO(OR)₂ group. wikipedia.org Tetraethyl p-xylylenediphosphonate is a prime example of a bisphosphonate, containing two such functional groups. cymitquimica.com The phosphorus center in phosphonates is pentavalent, and the presence of the phosphoryl (P=O) group significantly influences the acidity of the adjacent methylene (B1212753) (CH₂) protons. This enhanced acidity is the cornerstone of its utility in forming stabilized carbanions, which are key reactive intermediates in many organic reactions. wikipedia.orgchempedia.info

Significance in Modern Synthetic Methodologies

The principal significance of this compound lies in its role as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. tcichemicals.comwikipedia.org This reaction is one of the most powerful and reliable methods for creating carbon-carbon double bonds (olefins), particularly with high E-stereoselectivity (favoring the trans-isomer). organic-chemistry.orgwikipedia.org

The HWE reaction offers several advantages over the classical Wittig reaction. The phosphonate-stabilized carbanions generated from reagents like this compound are generally more nucleophilic and reactive than their phosphonium (B103445) ylide counterparts. wikipedia.orgorganicchemistrydata.org This allows them to react efficiently with a wider range of aldehydes and even ketones. organicchemistrydata.org A significant practical advantage is that the byproduct of the HWE reaction is a water-soluble dialkyl phosphate (B84403) salt, which can be easily removed from the reaction mixture by a simple aqueous extraction, simplifying product purification. wikipedia.orgyoutube.com

Because this compound possesses two phosphonate (B1237965) groups, it can react with two equivalents of a carbonyl compound, making it an ideal monomer for polymerization reactions. This application is particularly important in materials science for the synthesis of conjugated polymers like poly(p-phenylene vinylene) (PPV), which have valuable electronic and optical properties. rsc.orgnih.gov

Historical Development and Key Milestones

The development of the chemistry surrounding this compound is intrinsically linked to the evolution of the olefination reactions it participates in.

The foundation for the HWE reaction was laid by Georg Wittig's Nobel Prize-winning work on phosphonium ylides. In 1958, Leopold Horner published a modification using phosphine (B1218219) oxide-stabilized carbanions. wikipedia.orgconicet.gov.ar This was soon followed by the crucial work of William S. Wadsworth and William D. Emmons, who further refined the method by employing phosphonate esters, thus establishing the Horner-Wadsworth-Emmons reaction as a distinct and highly valuable synthetic tool. wikipedia.orgyoutube.comconicet.gov.ar Their work demonstrated the enhanced reactivity and practical advantages of using phosphonate-stabilized carbanions for the synthesis of alkenes. wikipedia.orgconicet.gov.ar

Over the decades, the conditions for performing the HWE reaction have been extensively studied and optimized to improve yields, control stereoselectivity, and accommodate sensitive substrates. conicet.gov.arresearchgate.net

Bases: The reaction begins with the deprotonation of the phosphonate. wikipedia.org A variety of bases have been employed, ranging from strong bases like sodium hydride (NaH) and n-butyllithium (n-BuLi) to milder bases like lithium bromide with triethylamine (B128534) (LiBr/Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which are suitable for base-sensitive substrates. organic-chemistry.orgchempedia.inforesearchgate.net

Solvents: Common solvents include tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF), which effectively solvate the intermediates. youtube.com

Stereocontrol: While the standard HWE reaction typically yields E-alkenes, significant research has led to methods for obtaining Z-alkenes. conicet.gov.ar The Still-Gennari modification, for instance, uses phosphonates with electron-withdrawing groups (like trifluoroethyl esters) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 (B118740) in THF) to strongly favor the formation of Z-isomers. organicchemistrydata.orgresearchgate.net

Scope of Research and Interdisciplinary Relevance

The utility of this compound and related bisphosphonates extends beyond traditional organic synthesis into interdisciplinary fields, most notably materials science. Its role as a monomer in the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives is a key application. rsc.orgnih.govnih.gov PPVs are a class of conducting polymers known for their electroluminescent properties, making them suitable for use in applications such as:

Organic Light-Emitting Diodes (OLEDs)

Photovoltaic Devices (solar cells)

Field-Effect Transistors

The ability to synthesize these advanced materials via the HWE polymerization route allows for precise control over the polymer's structure and, consequently, its electronic and physical properties. rsc.org The compound has also been described as a crosslinking agent, highlighting its utility in modifying polymer structures. sikemia.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4546-04-7 | tcichemicals.com |

| Molecular Formula | C₁₆H₂₈O₆P₂ | cymitquimica.comnih.gov |

| Molecular Weight | 378.34 g/mol | nih.gov |

| Appearance | White to almost white powder or crystal | tcichemicals.comtcichemicals.com |

| Melting Point | 73.0 to 78.0 °C | tcichemicals.comtcichemicals.com |

| Boiling Point | 490.7 °C at 760 mmHg | lookchem.com |

| Purity | >95.0% | tcichemicals.comtcichemicals.com |

| Solubility | Soluble in water | lookchem.com |

Table 2: Key Developments in Horner-Wadsworth-Emmons Reaction Conditions

| Development | Key Researchers | Description | Significance | Source |

| Initial Discovery | Horner, Wadsworth, Emmons | Use of phosphonate-stabilized carbanions for olefination. | More reactive than Wittig ylides; water-soluble byproducts. | wikipedia.orgconicet.gov.ar |

| Mild Conditions | Masamune & Roush | Use of weak bases like LiCl/DBU or LiCl/DIPEA. | Allows for reactions with base-sensitive substrates. | conicet.gov.arresearchgate.net |

| Z-Selective Reaction | Still & Gennari | Use of bis(trifluoroethyl)phosphonates and KHMDS/18-crown-6. | Provides access to Z-alkenes with high stereoselectivity. | organicchemistrydata.orgresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(diethoxyphosphorylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O6P2/c1-5-19-23(17,20-6-2)13-15-9-11-16(12-10-15)14-24(18,21-7-3)22-8-4/h9-12H,5-8,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKQUBKFKSHRPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)CP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952864 | |

| Record name | Tetraethyl [1,4-phenylenebis(methylene)]bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4546-04-7 | |

| Record name | P,P,P′,P′-Tetraethyl P,P′-[1,4-phenylenebis(methylene)]bis[phosphonate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4546-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P,P'-(1,4-phenylenebis(methylene))bis-, P,P,P',P'-tetraethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004546047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethyl p-xylylenediphosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P,P'-[1,4-phenylenebis(methylene)]bis-, P,P,P',P'-tetraethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethyl [1,4-phenylenebis(methylene)]bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethyl [1,4-phenylenebis(methylene)]bisphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraethyl p-xylylenediphosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC7KTT3UGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodological Innovations for Tetraethyl P Xylylenediphosphonate

Established Synthetic Pathways

The primary methods for synthesizing tetraethyl p-xylylenediphosphonate involve the transformation of p-xylylenediphosphonic acid or its derivatives. These pathways focus on the formation of the ethyl phosphonate (B1237965) esters from the corresponding phosphonic acids or acid chlorides.

Reaction of p-Xylylenediphosphonic Acid Derivatives

One common strategy for preparing this compound is through the reaction of a p-xylylenediphosphonic acid derivative, such as 1,4-bis(chloromethyl)benzene (B146612) or 1,4-bis(bromomethyl)benzene (B118104), with triethyl phosphite (B83602). chemsrc.com This reaction, a variation of the Michaelis-Arbuzov reaction, is a well-established method for forming carbon-phosphorus bonds. The reaction of 1,4-bis(bromomethyl)benzene with triethyl phosphite, for instance, directly yields this compound and bromoethane. chemsrc.com

Esterification of Phosphonic Acids

A more direct route involves the esterification of p-xylylenediphosphonic acid. researchgate.net This method can be challenging due to the physical properties of the acid, but recent innovations have provided efficient solutions.

The use of triethyl orthoacetate has emerged as a highly effective method for the esterification of phosphonic acids, including p-xylylenediphosphonic acid. researchgate.netnih.gov Triethyl orthoacetate serves a dual role as both an esterifying agent and a solvent, driving the reaction towards the formation of the diethyl ester. researchgate.netnih.gov This approach is noted for its straightforward procedure and the ability to produce the desired product in high yields. researchgate.net

Temperature plays a crucial role in the selectivity of the esterification process. researchgate.netnih.gov For the synthesis of the diethyl ester, higher temperatures are generally required. researchgate.netnih.gov For instance, the reaction of p-xylylenediphosphonic acid with an excess of triethyl orthoacetate is effectively carried out at elevated temperatures, such as 90 °C to 145 °C, for a period of 24 hours to ensure complete conversion. researchgate.netchemicalbook.com Using triethyl orthoacetate in a large excess often serves as the best medium for the transformation. nih.gov

Table 1: Optimized Reaction Conditions for Diethyl Esterification

| Parameter | Value | Reference |

|---|---|---|

| Reagent | Triethyl Orthoacetate (in excess) | researchgate.netnih.gov |

| Temperature | 90-145 °C | researchgate.netchemicalbook.com |

| Time | 24 hours | researchgate.netchemicalbook.com |

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an indispensable tool for monitoring the progress of the esterification reaction in real-time. researchgate.netnih.govrsc.org The chemical environment of the phosphorus atom changes significantly as the phosphonic acid is converted into its ester form, resulting in a distinct shift in the ³¹P NMR spectrum. researchgate.netnih.gov Researchers can track the disappearance of the starting material's signal and the appearance of the product's signal to determine when the reaction is complete. researchgate.netnih.gov This technique allows for precise control over the reaction and ensures the desired product is obtained with high purity. spectroscopyonline.comresearchgate.net

Following the completion of the reaction, the excess triethyl orthoacetate is typically removed under reduced pressure. chemicalbook.com If the resulting this compound is not of satisfactory purity, further purification steps are employed. chemicalbook.com Common and effective methods include bulb-to-bulb vacuum distillation using a Kugelrohr apparatus or column chromatography. chemicalbook.com These techniques are essential for removing any unreacted starting materials or byproducts, yielding the pure phosphonate ester. chemicalbook.com

Novel Approaches and Green Chemistry Principles in Synthesis

In recent years, a significant focus has been placed on developing "green" synthetic methodologies for phosphonates, aiming to reduce the environmental impact of chemical processes. rsc.orgbioengineer.orgeurekalert.orgbiofueldaily.com These approaches prioritize the use of less hazardous materials, alternative energy sources, and solvent-free conditions to enhance sustainability. eurekalert.orgrsc.org

A significant advancement in the synthesis of phosphonates, including analogs of this compound, is the implementation of solvent-free reaction conditions. rsc.org These methods not only reduce the environmental footprint by eliminating the use of often volatile and toxic organic solvents but can also lead to improved reaction kinetics and simpler product isolation. nih.govresearchgate.net

One notable example involves the use of a heterogeneous catalyst, such as cerium(III) chloride heptahydrate supported on silica (B1680970) gel (CeCl₃·7H₂O-SiO₂), to facilitate the Michaelis-Arbuzov reaction under solvent-free conditions. scholarsresearchlibrary.com In a study on the synthesis of tetraalkyl 1,4-phenylenebis(methylene)diphosphonates, which are structurally very similar to this compound, the reaction of 1,4-bis(bromomethyl)benzene with triethyl phosphite was carried out neat in the presence of the CeCl₃·7H₂O-SiO₂ catalyst. scholarsresearchlibrary.com This approach, particularly when combined with microwave irradiation, has been shown to afford high yields of the desired product in significantly shorter reaction times compared to conventional heating methods. scholarsresearchlibrary.com The catalyst is also recyclable, adding to the green credentials of the process. scholarsresearchlibrary.com

The following table summarizes the effect of the catalyst on the synthesis of a model compound under solvent-free conditions.

| Catalyst (mol%) | Reaction Time (h) | Yield (%) |

| None | 16 | 52.7 |

| CeCl₃·7H₂O-SiO₂ (10) | 4 | 70.6 |

| CeCl₃·7H₂O-SiO₂ (20) | 2 | 92.3 |

| Data adapted from a study on a similar phosphonate synthesis. scholarsresearchlibrary.com |

The use of catalysts to enhance the efficiency of the Michaelis-Arbuzov reaction is a cornerstone of modern synthetic strategies for phosphonates. Lewis acids, in particular, have been shown to be effective in promoting the reaction under milder conditions. organic-chemistry.orgresearchgate.net

For instance, Lewis acids such as indium(III) bromide (InBr₃) and zinc bromide (ZnBr₂) have been successfully employed to mediate the Michaelis-Arbuzov reaction at room temperature. organic-chemistry.org This approach circumvents the need for high temperatures typically associated with the traditional method. The proposed mechanism involves the activation of the alkyl halide by the Lewis acid, facilitating the nucleophilic attack by the phosphite. This catalytic method has been applied to a broad range of substrates, including benzylic halides, to produce phosphonate esters in good to excellent yields. organic-chemistry.org

Another innovative catalytic system involves the use of a palladium(0) catalyst, such as Pd(OAc)₂ with Xantphos as a ligand, for the cross-coupling reaction between benzyl (B1604629) halides and H-phosphonate diesters. organic-chemistry.org While this is a variation of the Hirao reaction, it provides an efficient route to benzylphosphonates. Copper(I) oxide (Cu₂O) has also been utilized as a catalyst for the reaction of terminal alkynes with dialkyl phosphites, showcasing the versatility of catalytic approaches in C-P bond formation. organic-chemistry.org

The table below illustrates the effectiveness of different Lewis acid catalysts in a model Michaelis-Arbuzov reaction at room temperature.

| Catalyst | Time (h) | Yield (%) |

| None | 24 | No Reaction |

| InBr₃ | 3 | 92 |

| ZnBr₂ | 4 | 85 |

| Data adapted from a study on a similar phosphonate synthesis. organic-chemistry.org |

Scale-Up Considerations for Industrial and Large-Scale Research Applications

The transition from laboratory-scale synthesis to industrial or large-scale research production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The scalability of phosphonate synthesis has been addressed through innovative engineering and process optimization. lew.rorsc.org

One promising approach for the scale-up of phosphonate synthesis is the use of continuous flow reactors, such as microfluidic reactors. lew.ro These systems offer significant advantages over traditional batch reactors, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes at any given time. lew.ro For reactions that are highly exothermic, like the Michaelis-Arbuzov reaction, continuous flow technology allows for efficient heat dissipation, preventing runaway reactions and the formation of byproducts. lew.ro A study on the synthesis of hydroxymethyl phosphonates demonstrated that a microfluidic reactor could achieve high yields (>94%) and high purity (>99%) with a significant reduction in reaction time and waste generation. lew.ro This technology allows for continuous production and straightforward scaling by numbering-up (running multiple reactors in parallel), avoiding the complex challenges of scaling up batch reactors. lew.ro

Furthermore, the development of robust and recyclable catalysts, as discussed in the previous section, is crucial for the economic viability of large-scale production. scholarsresearchlibrary.com The ability to easily separate and reuse the catalyst minimizes waste and reduces production costs. The use of solvent-free or green solvent (e.g., polyethylene (B3416737) glycol) systems also simplifies downstream processing and reduces the environmental impact of large-scale synthesis. frontiersin.org

Mechanistic Investigations of Reactions Involving Tetraethyl P Xylylenediphosphonate

The Horner-Wadsworth-Emmons (HWE) Reaction Mechanism.wikipedia.orgyoutube.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized chemical process in organic chemistry for the synthesis of alkenes, often with a high degree of stereoselectivity. wikipedia.org It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. organic-chemistry.org In the context of Tetraethyl p-xylylenediphosphonate, this reaction is particularly effective for creating symmetric molecules like 1,4-distyrylbenzene by reacting with two equivalents of an aldehyde. researchgate.net The reaction generally favors the formation of (E)-alkenes. wikipedia.orgyoutube.com

Generation of Phosphonate (B1237965) Carbanions through Deprotonation.researchgate.net

The initial and crucial step of the HWE reaction is the deprotonation of the phosphonate at the α-carbon position to form a nucleophilic phosphonate carbanion. wikipedia.orgyoutube.com For this compound, the methylene (B1212753) groups situated between the phenyl ring and the phosphonate groups are the sites of deprotonation. Due to the presence of two such sites, either a mono-anion or a di-anion can be formed depending on the stoichiometry of the base used.

The acidity of these methylene protons is enhanced by the adjacent electron-withdrawing phosphonate group, facilitating their removal by a suitable base. wikipedia.org A variety of bases can be employed, ranging from strong bases like sodium hydride (NaH) and n-butyllithium (n-BuLi) to milder bases like potassium tert-butoxide (t-BuOK) and lithium hydroxide (B78521) (LiOH). organic-chemistry.orgresearchgate.net In phase-transfer catalysis (PTC) systems, concentrated aqueous solutions of bases like sodium hydroxide can be used, where a phase-transfer catalyst facilitates the deprotonation at the organic-aqueous interface. researchgate.net Research has indicated that in certain PTC systems, the deprotonation may be carried out by "naked" hydroxide ions transferred into the organic phase. researchgate.net

Nucleophilic Addition to Aldehydes or Ketones.researchgate.netwiley-vch.de

Once generated, the phosphonate carbanion acts as a potent nucleophile. wikipedia.org It attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a tetrahedral intermediate. organic-chemistry.orglibretexts.org This nucleophilic addition is a fundamental carbon-carbon bond-forming step in the synthesis of the target alkene. nih.gov

When this compound is used to synthesize symmetric distyrylbenzenes, this addition occurs sequentially. First, one phosphonate carbanion reacts with an aldehyde molecule. After the first olefination is complete, a second deprotonation and subsequent nucleophilic addition take place at the other end of the molecule.

Formation and Decomposition of Oxaphosphetane Intermediates.researchgate.netwiley-vch.de

Following the nucleophilic addition, the resulting oxyanion attacks the electrophilic phosphorus atom in an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. youtube.comresearchgate.net This intermediate is a key species in the HWE reaction pathway. rsc.org

The decomposition of the oxaphosphetane is a crucial, stereodetermining step. It collapses through the cleavage of the phosphorus-carbon and oxygen-carbon bonds, yielding the final alkene product and a water-soluble phosphate (B84403) byproduct, typically a diethyl phosphate salt. wikipedia.org The easy removal of this byproduct by aqueous extraction is a significant advantage of the HWE reaction over the classical Wittig reaction. wikipedia.org

The HWE reaction is renowned for its high (E)-selectivity, and reactions with this compound are no exception. wikipedia.org Syntheses of 1,4-distyrylbenzene and its derivatives using this reagent predominantly yield the (E,E)-isomers. researchgate.net

The stereochemical outcome is dictated by both kinetic and thermodynamic factors during the formation and decomposition of the oxaphosphetane intermediate. The initial nucleophilic addition can lead to two diastereomeric intermediates (erythro and threo). It is generally accepted that these intermediates can equilibrate, and the thermodynamically more stable transition state leading to the (E)-alkene is favored. wikipedia.org The pathway that minimizes steric interactions is preferred, which typically results in the formation of the trans- or (E)-alkene. organic-chemistry.org

Several factors influence the E/Z ratio:

Reaction Temperature: Higher temperatures can promote the equilibration of intermediates, often leading to higher E-selectivity. wikipedia.orgumich.edu

Base/Metal Cation: The choice of the metal counter-ion from the base can affect the geometry of the transition states. Lithium salts have been shown to favor (E)-alkene formation more than sodium or potassium salts in certain systems. wikipedia.org

Aldehyde Structure: Increased steric bulk on the aldehyde generally enhances (E)-selectivity. wikipedia.org

The table below summarizes the observed selectivity in HWE reactions using this compound under specific conditions.

| Aldehyde Reactant | Base / Catalyst System | Product | Isomer | Yield |

| Benzaldehyde | NaOH / TBAB (PTC) | 1,4-Distyrylbenzene | (E,E) | >90% |

| 4-Methoxybenzaldehyde | NaOH / TBAB (PTC) | 1,4-Bis(4-methoxystyryl)benzene | (E,E) | >90% |

| 4-Chlorobenzaldehyde | NaOH / TBAB (PTC) | 1,4-Bis(4-chlorostyryl)benzene | (E,E) | >90% |

Data compiled from studies on phase-transfer catalysis systems. researchgate.net

The phosphonate group itself is a crucial electron-withdrawing group (EWG) that is necessary for two reasons: it acidifies the adjacent methylene protons for carbanion formation, and it is required for the final elimination step from the oxaphosphetane intermediate. wikipedia.org

When reacting with substituted benzaldehydes, the electronic nature of the substituents on the aldehyde can influence the reaction rate and yield. In studies using this compound, aldehydes bearing electron-donating groups (like methoxy) have been shown to produce excellent yields of the corresponding (E,E)-distyrylbenzene derivatives. researchgate.net This suggests that the nucleophilicity of the carbanion is sufficient to react efficiently even with less electrophilic aldehydes. Conversely, while not explicitly detailed for this diphosphonate, in general HWE reactions, strong electron-withdrawing groups on the phosphonate reagent itself can sometimes alter the stereochemical outcome, favoring the (Z)-isomer, particularly under specific conditions (Still-Gennari modification). youtube.com However, for standard reactions with this compound, the formation of the (E)-isomer is the strongly preferred pathway. researchgate.net

Byproduct Formation and Removal

In the context of the Horner-Wadsworth-Emmons (HWE) reaction, where this compound is utilized, a significant byproduct is a dialkyl phosphate salt. wikipedia.org The formation of this byproduct is an inherent part of the reaction mechanism, resulting from the elimination of the oxaphosphetane intermediate. wikipedia.org

One of the notable advantages of the HWE reaction, especially when compared to the Wittig reaction, is the ease of removal of this phosphate byproduct. wikipedia.orgorganic-chemistry.org Unlike the triphenylphosphine (B44618) oxide generated in Wittig reactions, the dialkyl phosphate salt is readily soluble in water. organic-chemistry.orgnih.gov This property allows for a straightforward workup procedure involving simple aqueous extraction to separate the desired alkene product from the byproduct. wikipedia.orgnih.gov

| Reaction | Phosphorus-Containing Reagent | Byproduct | Removal Method |

| Horner-Wadsworth-Emmons | This compound | Dialkyl phosphate salt | Aqueous extraction wikipedia.orgnih.gov |

| Wittig Reaction | Triphenylphosphonium ylide | Triphenylphosphine oxide | Often requires chromatography |

Stereoselectivity Control in HWE Reactions

The HWE reaction is renowned for its ability to control the stereochemistry of the resulting alkene. wikipedia.org

The HWE reaction generally favors the formation of the (E)-alkene, or trans-isomer. wikipedia.org This stereoselectivity is largely attributed to steric factors during the reaction. The formation of the anti-oxaphosphetane intermediate is sterically favored over the syn-intermediate, leading to the predominant formation of the (E)-alkene upon elimination.

Several factors can be manipulated to enhance the selectivity for the (E)-alkene:

Steric Bulk: Increasing the steric bulk of the aldehyde reactant promotes the formation of the (E)-alkene. wikipedia.org

Temperature: Higher reaction temperatures generally lead to greater (E)-stereoselectivity. wikipedia.org

Cations: The choice of the metal cation from the base used can influence the stereochemical outcome. wikipedia.org

While the standard HWE reaction yields (E)-alkenes, a modification known as the Still-Gennari olefination allows for the selective synthesis of (Z)-alkenes, or cis-isomers. numberanalytics.commdpi.com This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, and strong, non-chelating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6). numberanalytics.comstackexchange.com

The high (Z)-selectivity under Still-Gennari conditions is a result of kinetic control. mdpi.com The electron-withdrawing groups on the phosphonate accelerate the elimination step from the syn-oxaphosphetane intermediate, making its formation and subsequent collapse to the (Z)-alkene faster than the equilibration to the more stable anti-intermediate. stackexchange.com

| Condition | Predominant Alkene Isomer | Key Reagent Features |

| Standard HWE | (E)-alkene | Stabilized phosphonate carbanions wikipedia.org |

| Still-Gennari | (Z)-alkene | Phosphonates with electron-withdrawing groups, strong non-chelating base numberanalytics.commdpi.com |

Comparative Mechanistic Studies with Related Olefination Reactions

The HWE reaction, for which this compound is a reagent, is often compared to the Wittig reaction, another cornerstone of alkene synthesis. nih.gov

The phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic but less basic than the phosphonium (B103445) ylides employed in the Wittig reaction. wikipedia.orgnih.gov This difference in reactivity can be advantageous.

A key mechanistic distinction lies in the intermediates and byproducts. The Wittig reaction proceeds through a betaine (B1666868) intermediate and forms a thermodynamically stable triphenylphosphine oxide byproduct, the removal of which can be challenging. youtube.com In contrast, the HWE reaction involves an oxaphosphetane intermediate and produces a water-soluble dialkyl phosphate salt that is easily removed. wikipedia.orgorganic-chemistry.org

From a stereochemical standpoint, the standard HWE reaction typically provides high (E)-selectivity, whereas the Wittig reaction often yields predominantly (Z)-alkenes, especially with unstabilized or semi-stabilized ylides. wikipedia.orgnih.gov However, the Still-Gennari modification of the HWE reaction provides a reliable route to (Z)-alkenes. numberanalytics.com

| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |

| Nucleophile | Phosphonate-stabilized carbanion wikipedia.org | Phosphonium ylide nih.gov |

| Byproduct | Water-soluble dialkyl phosphate salt wikipedia.orgorganic-chemistry.org | Triphenylphosphine oxide youtube.com |

| Typical Stereoselectivity | (E)-alkene wikipedia.org | (Z)-alkene (with unstabilized ylides) nih.gov |

| (Z)-Selective Variant | Still-Gennari olefination numberanalytics.com | Schlosser modification |

Applications of Tetraethyl P Xylylenediphosphonate in Materials Science and Polymer Chemistry

Covalent Organic Frameworks (COFs) Synthesis

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures and high stability. The pre-designable nature of their building blocks allows for precise control over their chemical and physical properties.

A significant application of Tetraethyl p-xylylenediphosphonate is in the synthesis of olefin-linked COFs through the Horner-Wadsworth-Emmons (HWE) reaction. rsc.orgresearchgate.net This reaction involves the condensation of a phosphonate-containing monomer with an aldehyde-containing monomer to form a vinylene linkage.

In a notable example, an olefin-linked COF, designated as TFB-TEXDP-COF, was synthesized using 1,3,5-triformylbenzene (TFB) and this compound (TEXDP) as the building blocks. rsc.orgresearchgate.net The HWE reaction between the aldehyde groups of TFB and the phosphonate (B1237965) groups of TEXDP results in a highly ordered, porous framework connected by carbon-carbon double bonds. rsc.orgresearchgate.net This synthetic approach offers a pathway to robust and crystalline COFs with extended π-conjugation. rsc.orgresearchgate.net

The use of this compound allows for the rational design and engineering of COF architectures. The geometry of the phosphonate monomer, in combination with the geometry of the aldehyde co-monomer, dictates the resulting topology of the COF. By selecting building blocks with specific symmetries, researchers can construct frameworks with desired pore sizes and shapes. The synthesis of TFB-TEXDP-COF, for instance, demonstrates the creation of a two-dimensional framework with a specific, ordered pore structure. rsc.orgresearchgate.net This level of control is crucial for applications that rely on the specific host-guest interactions within the COF pores.

COFs synthesized using this compound can exhibit significant luminescent properties. rsc.orgresearchgate.net The extended π-conjugation provided by the aromatic rings and the vinylene linkages can lead to materials that are highly fluorescent. rsc.orgresearchgate.netresearchgate.net The TFB-TEXDP-COF, for example, displays a notable fluorescence quantum yield, reaching up to 41%, which is a record value among COFs. rsc.orgresearchgate.net This high luminescence is attributed to the combination of the aromatic columnar ordering and the high degree of conjugation within the framework. rsc.orgresearchgate.net Such luminescent COFs have potential applications in areas like chemical sensing, solid-state lighting, and optoelectronics. rsc.orgresearchgate.netresearchgate.net

Table 1: Luminescent Properties of TFB-TEXDP-COF

| Property | Value | Reference |

| Fluorescence Quantum Yield | up to 41% | rsc.orgresearchgate.net |

| Excitation Wavelength | Not specified | |

| Emission Wavelength | Not specified |

Polymer Synthesis

This compound also serves as a key monomer in the synthesis of various functional polymers, particularly those with conjugated backbones.

The Horner-Wadsworth-Emmons reaction can be adapted to aqueous conditions, providing a greener route to the synthesis of hydrophilic conjugated polymers. osti.govresearchgate.netenergyfrontier.us While specific examples detailing the use of this compound in aqueous HWE coupling were not found in the search results, the methodology is well-suited for bisphosphonates of its type. This approach allows for the preparation of polar poly(arylene vinylene)s (PAVs) in water, avoiding the use of organic solvents. osti.govresearchgate.netenergyfrontier.us The resulting polymers are of interest for applications in sensing and photovoltaics. osti.govresearchgate.net

Poly(arylene-vinylene)s are a class of conjugated polymers known for their electroluminescent properties. researchgate.net The HWE reaction is a powerful tool for the synthesis of PAVs, and this compound is an ideal monomer for this purpose. The reaction of this bisphosphonate with a dialdehyde would lead to the formation of a poly(p-phenylene vinylene) (PPV) derivative. The properties of the resulting polymer can be tuned by the choice of the dialdehyde co-monomer. This synthetic route provides a direct method to produce well-defined PAVs with potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net

Arylenimine and Arylenevinylene Polymers

This compound is a crucial reagent in the synthesis of polymers containing arylenevinylene units. It is a phosphonic acid diester, making it a suitable reactant for the Horner-Wadsworth-Emmons reaction. tcichemicals.comtcichemicals.com This olefination reaction is a widely used method for forming carbon-carbon double bonds (vinylene linkages) with high stereoselectivity. In this context, the diphosphonate can be reacted with aryl dialdehydes to build polymer backbones featuring alternating aryl and vinylene groups. The resulting poly(arylenevinylene)s are a class of conjugated polymers known for their potential applications in optoelectronic devices.

Oligo-phenylenevinylene Backbones

Similar to its role in creating long-chain polymers, this compound is employed in the synthesis of shorter, well-defined oligomers known as oligo-phenylenevinylenes (OPVs). These molecules consist of a specific number of phenylene and vinylene units. The Horner-Wadsworth-Emmons reaction, utilizing this diphosphonate, allows for the controlled, stepwise synthesis of OPVs. These oligomers are of significant interest as model compounds for their polymer analogues and for their own unique electronic and photophysical properties, which are relevant for applications in molecular electronics and sensing. researchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound serves as a precursor to the organic linker molecule used in the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govresearchgate.net MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands to form one-, two-, or three-dimensional structures. nih.gov In the synthesis of phosphonate-based MOFs, the tetraethyl ester groups of the compound are typically hydrolyzed in situ (during the synthesis process) to yield p-xylylenediphosphonic acid. scientific.netmdpi.com This resulting diphosphonic acid then acts as the bridging ligand, coordinating to metal centers to form the extended network structure of the MOF or coordination polymer. rsc.orgnih.gov

Ionothermal Synthesis of Metal Diphosphonates

Ionothermal synthesis is a method that employs ionic liquids or deep eutectic solvents as the reaction medium, often at elevated temperatures. This technique has been successfully used to prepare novel crystalline metal phosphonates that may not be accessible through traditional hydrothermal or solvothermal methods. rsc.org

Researchers have successfully employed the ionothermal route to synthesize new crystalline zinc diphosphonates using this compound as the starting material. rsc.org In a notable study, four distinct zinc diphosphonate compounds were synthesized by reacting this compound with zinc acetate (Zn(OAc)₂) in a deep eutectic solvent composed of oxalic acid and tetramethylammonium chloride. rsc.org The structures of these materials feature inorganic layers that are pillared by the organic xylylene groups from the diphosphonate ligand. rsc.org The introduction of sodium ions into the reaction mixture led to the formation of two different sodium-containing zinc diphosphonates. rsc.org

Table 1: Zinc Diphosphonates Synthesized via Ionothermal Route

| Compound ID | Chemical Formula | Key Structural Feature |

|---|---|---|

| I | Zn₂(xbp) | Anhydrous zinc diphosphonate |

| II | Zn₂(H₂O)₂(xbp) | Hydrated zinc diphosphonate |

| III | Na₂Zn₃(H₂O)₂(xbp)₂ | Sodium-containing zinc diphosphonate with NaO₄ tetrahedra |

| IV | NaZn(H₂xbp)₀.₅(xbp)₀.₅·1.5H₂O | Sodium-containing zinc diphosphonate with NaO₅ square bipyramids |

Data sourced from CrystEngComm. rsc.org

While the ionothermal synthesis method is versatile for creating a variety of metal phosphonate structures, specific research detailing the synthesis of lead diphosphonates directly from this compound was not prominently available in the reviewed literature. The general principles of ionothermal synthesis suggest its potential applicability for creating lead-based phosphonate frameworks, but specific examples have not been detailed.

Hydrothermal Synthesis of Inorganic-Organic Hybrid Compounds

Hydrothermal synthesis is a common and effective method for preparing inorganic-organic hybrid materials, including metal phosphonates. mdpi.comnih.govnih.gov This technique involves carrying out the reaction in water under elevated temperature and pressure, which facilitates the crystallization of the products.

In the context of this compound, its derivative, diethyl p-xylylenediphosphonate, has been used in hydrothermal reactions to produce hybrid copper phosphonates. During this process, the ester precursor undergoes in situ hydrolysis to generate the active ligand, p-xylylenediphosphonic acid (H₄L). scientific.net This ligand then coordinates with copper ions to form discrete molecular complexes. For instance, reactions involving 2,2'-bipyridine (bpy) or 1,10-phenanthroline (phen) as ancillary ligands resulted in the formation of zero-dimensional (0D) bimetallic rings and other 0D structures containing partially deprotonated phosphonate ligands. scientific.net

Table 2: Copper Phosphonates from Hydrothermal Synthesis

| Compound ID | Chemical Formula | Ancillary Ligand | Resulting Structure |

|---|---|---|---|

| 1 | [Cu₂(H₂O)₂(H₂L)(bpy)₂(H₃L)₂]·2H₂O | 2,2'-bipyridine (bpy) | Zero-dimensional (0D) bimetallic rings |

| 2 | [Cu₂(H₂O)₂(H₂L)₂(phen)₂]·6H₂O | 1,10-phenanthroline (phen) | Zero-dimensional (0D) structure |

Data sourced from Advanced Materials Research. scientific.net

Alkaline Earth Metal-Organic Frameworks (e.g., Sr, Ca)

Metal-Organic Frameworks (MOFs) constructed from phosphonate linkers and alkali or alkaline earth metals are a subject of interest due to the potential for enhanced biocompatibility. rsc.org The use of alkaline earth metals like Strontium (Sr) and Calcium (Ca) is particularly relevant for biomedical applications. rsc.org While a variety of alkaline-earth metal diphosphonate frameworks have been successfully synthesized using other phosphonate building blocks, demonstrating diverse structural topologies from zero-dimensional to three-dimensional networks, specific examples detailing the use of this compound as the organic linker in the formation of Strontium or Calcium-based MOFs are not extensively documented in the available scientific literature. researchgate.net The general synthesis of phosphonate-based MOFs indicates the potential for creating porous networks with alkali and alkaline earth metals when appropriate linker geometries are used. sci-hub.senih.gov

Porous Titania-Bisphosphonate Hybrid Materials

A significant application of this compound, also referred to as DPP in some literature, is in the synthesis of mesoporous bridged titania-bisphosphonate hybrids. researchgate.net These materials are created through a one-step, template-free non-hydrolytic sol-gel process. researchgate.netnih.gov The reaction involves titanium(IV) isopropoxide and the rigid bisphosphonate ester in the presence of acetic anhydride, leading to the formation of TiO2 anatase nanorods that are crosslinked by the phosphonate groups. researchgate.net This method is noted for being quantitative, low-cost, and capable of producing materials with high specific surface areas (up to 720 m²/g) and large pore volumes. researchgate.netnih.gov These hybrid materials exhibit remarkable stability in aqueous media across a wide pH range (pH 1 to 12). researchgate.net

The formation of porous titania-bisphosphonate hybrid materials is a complex process governed by several competing chemical reactions. The construction mechanism involves three key bond formations: Ti–OAc (acetoxylation), Ti–O–Ti (leading to TiO2 formation), and the crucial Ti–O–P bond that creates the bisphosphonate cross-linking. researchgate.net

The process can be summarized in the following steps:

Acetoxylation: Titanium isopropoxide reacts with acetic anhydride, which acts as an oxygen donor, to form Ti-OAc intermediates.

Competitive Reactions: These intermediates then undergo two competing reactions:

TiO2 Formation (Ti–O–Ti bond): Reaction with other titanium isopropoxide molecules to form titanium dioxide nanodomains.

Bisphosphonate Cross-linking (Ti–O–P bond): Reaction with the phosphonate ester groups of this compound. researchgate.net

The competition between the formation of Ti–O–Ti and Ti–O–P bonds is a critical factor that significantly influences the final properties of the hybrid material, including its specific surface area, pore size, and the size of the TiO2 crystallites. researchgate.net The presence of the phosphonate species bonding to the titania particles through these Ti–O–P linkages is confirmed by techniques such as solid-state NMR spectroscopy. nih.gov

The textural and compositional properties of the resulting titania-bisphosphonate hybrids can be precisely controlled by adjusting the reaction parameters. The molar ratio of the reactants, specifically the amount of this compound (DPP) and the ratio of acetic anhydride to the titanium precursor, plays a crucial role. researchgate.net

Research findings indicate that increasing the equivalent amount of DPP relative to the titanium precursor (Ti(OiPr)4) leads to significant changes in the material's properties. For instance, as the DPP content is increased, the specific surface area and pore volume of the hybrid material also increase, while the average crystallite size of the TiO2 anatase phase tends to decrease. researchgate.net This demonstrates that the porosity of these materials can be readily adjusted over a wide range by simply changing the reaction conditions. researchgate.net

The table below summarizes the effect of varying the amount of this compound (DPP) on the properties of the synthesized titania-bisphosphonate hybrid materials. researchgate.net

| DPP (equiv.) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) | Crystallite Size (nm) |

| 0.1 | 475 | 0.98 | 8.2 | 5.3 |

| 0.2 | 580 | 1.35 | 9.3 | 4.9 |

| 0.5 | 720 | 1.85 | 10.3 | 4.2 |

| 1.0 | 690 | 1.70 | 9.8 | 4.1 |

This data is illustrative of trends reported in scientific literature. researchgate.net

Transition Metal Diphosphonates

This compound serves as a precursor for materials involving transition metals. The aforementioned titania-bisphosphonate hybrids are a prime example of this, where titanium, a transition metal, is integrally bonded to the phosphonate groups derived from the parent compound. researchgate.netnih.gov These organic-inorganic hybrid materials leverage the condensation of the phosphonate precursor with a titanium alkoxide to create porous solids with high surface areas. nih.gov Beyond titanium, the broader field of materials science includes studies on various rare-earth and other transition metal-organic frameworks, which are of interest for applications in sensing, catalysis, and gas separation. rsc.org However, specific studies detailing a broad class of transition metal diphosphonates derived directly from this compound, other than the well-documented titania hybrids, are not prominent in the reviewed literature.

Tailorable Ion Release in MOFs

The porous nature and tunable structure of Metal-Organic Frameworks make them promising candidates for controlled drug and ion delivery systems. nih.gov The release of active agents from MOFs can be triggered by various stimuli, including pH changes. nih.gov In principle, MOFs created using linkers like p-xylylenediphosphonic acid (derived from the tetraethyl ester) could be designed for such applications. The functionalization of the framework and the nature of the metal-ligand bond can be tailored to control the release of encapsulated ions. While the concept of using MOFs for controlled release is well-established for various systems, including some titanium-based MOFs, specific research demonstrating tailorable ion release from a framework explicitly synthesized with this compound was not identified in the surveyed scientific reports. nih.gov

Functional Materials for Optoelectronic and Sensing Applications

Phosphorus-based materials are increasingly being explored for their utility in optoelectronic devices, including organic light-emitting diodes (OLEDs) and sensors. researchgate.net The properties of organophosphorus compounds, such as their thermal stability and electronic characteristics, make them suitable for these advanced applications. researchgate.net Polymers and materials incorporating phosphonate groups can be designed for use in chemical sensing, where interactions with analytes cause a detectable change in the material's properties. nih.gov While the general class of organophosphorus materials shows significant promise for optoelectronics and sensing, the direct application of materials synthesized specifically from this compound for these purposes is not yet widely reported in the literature.

Two-Photon Absorption Dyes and Chromophores

This compound serves as a precursor in the synthesis of oligo(p-phenylenevinylene) (OPV) structures. The extended π-conjugated systems of OPVs are known to be a foundation for materials with nonlinear optical properties, including two-photon absorption (TPA). TPA is a process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically require a single photon of higher energy. This characteristic is highly valuable for applications such as 3D microfabrication, high-resolution bio-imaging, and photodynamic therapy.

While the Horner-Wadsworth-Emmons reaction using phosphonates like this compound is a standard method for creating the vinylene linkages in these chromophores, specific studies detailing the TPA cross-section and performance of materials synthesized directly from this particular diphosphonate are not extensively documented in current literature. However, research on related OPV derivatives demonstrates the potential of this structural class. For instance, studies on the crystal structures and TPA properties of other trans- and cis-oligo(phenylene vinylene) derivatives have shown that their TPA cross-sections are highly dependent on their molecular conformation. In other work, cyano-substituted oligo(p-phenylenevinylene) crystals have been shown to exhibit efficient two-photon absorption, leading to applications in upconversion amplified spontaneous emission (ASE). jlu.edu.cn These findings underscore the potential of the OPV backbone, which can be synthesized using this compound, for the development of advanced TPA materials.

Conjugated Oligoelectrolytes for DNA Interaction Studies

A significant application of this compound is in the synthesis of novel conjugated oligoelectrolytes (COEs) designed for biological sensing and imaging, particularly for studying interactions with DNA. These materials combine the optoelectronic properties of a π-conjugated backbone with the water solubility conferred by ionic side chains.

Synthesis and Structure Researchers have successfully synthesized a specific COE, designated COE-S3, which features a planar backbone composed of three benzene (B151609) rings. The synthesis utilizes the Horner–Wadsworth–Emmons reaction, where this compound is reacted with an aldehyde precursor (3,4,5-tris((6-iodohexyl)oxy)benzaldehyde) to construct the central oligo-phenylenevinylene backbone. This is followed by a quaternization step to add terminal ionic pendants, which ensures water solubility.

Mechanism of DNA Interaction The resulting COE-S3 molecule exhibits a strong affinity for double-stranded DNA (dsDNA). Studies involving UV-Visible and fluorescence titration assays have elucidated the binding mechanism. Upon interaction with dsDNA, COE-S3 shows a distinct fluorescent response, characterized by a significant increase in emission intensity and a blue shift (hypsochromic shift) of the emission maximum. Circular dichroism spectroscopy reveals that the binding alters the stacking interactions between DNA base pairs and causes an unfolding of the DNA helix, which is characteristic of an intercalation binding mode. The binding constant (K) for this interaction has been calculated to be 1.32 × 10^6 M⁻¹.

This specific fluorescence enhancement upon binding to dsDNA, but not RNA, allows for selective DNA detection. The amphiphilic nature of COE-S3 facilitates its entry into cells, where it has been shown to localize preferentially with DNA in the mitochondria of living cells and in the nuclei of apoptotic (dying) cells. This property enables its use for real-time nuclear fluorescence imaging to distinguish between living and apoptotic cells and for quantifying intracellular DNA content.

Table 1: Properties of COE-S3 Synthesized from this compound

| Property | Value |

|---|---|

| Quantum Yield | 0.79 |

| Stokes Shift | 110 nm |

| Excitation Wavelength (λex) | 366 nm |

| Emission Wavelength (λem) | 476 nm |

| dsDNA Binding Constant (K) | 1.32 × 10^6 M⁻¹ |

| Binding Mode | Intercalation |

Advanced Spectroscopic and Analytical Techniques in Research of Tetraethyl P Xylylenediphosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of Tetraethyl p-xylylenediphosphonate. By probing the magnetic properties of atomic nuclei such as ³¹P and ¹H, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.

With a natural abundance of 100% and a nuclear spin of ½, the ³¹P nucleus is highly suitable for NMR spectroscopy, making it a powerful tool for analyzing organophosphorus compounds. oxinst.com

Reaction Monitoring: The synthesis of this compound, often achieved through reactions like the Michaelis-Arbuzov reaction, can be effectively monitored in real-time using ³¹P NMR. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its oxidation state and bonding environment. For instance, the phosphorus in a trivalent phosphite (B83602) starting material exhibits a significantly different chemical shift compared to the pentavalent phosphorus in the final phosphonate (B1237965) product. This clear distinction allows researchers to track the consumption of reactants and the formation of the product, thereby optimizing reaction conditions such as temperature, time, and catalyst loading.

Structural Assignment: In ³¹P NMR spectroscopy, this compound is expected to show a single resonance, as the two phosphorus atoms in the molecule are chemically equivalent due to the symmetry of the p-xylylene bridge. This signal typically appears as a singlet in a proton-decoupled (³¹P{¹H}) spectrum. The precise chemical shift is a key identifier for the diethyl phosphonate group attached to a methylene (B1212753) bridge. While the exact value can vary slightly based on the solvent and concentration, it generally falls within the characteristic range for dialkyl benzylphosphonates.

| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

|---|---|---|---|

| ³¹P | ~20-30 | Singlet (in ³¹P{¹H}) | Chemical shift relative to 85% H₃PO₄. The two phosphorus atoms are chemically equivalent. |

¹H NMR spectroscopy provides complementary information that is crucial for confirming the full structure of the molecule by identifying the different types of protons and their neighboring atoms. The high symmetry of this compound simplifies its ¹H NMR spectrum into a few distinct signals.

The key expected resonances are:

Aromatic Protons (Ar-H): The four protons on the central benzene (B151609) ring are chemically equivalent due to the para-substitution and symmetry. They are expected to appear as a single sharp signal (a singlet) in the aromatic region of the spectrum.

Methylene Protons (P-CH₂-Ar): The four protons of the two methylene groups are also chemically equivalent. These protons are adjacent to a phosphorus atom, leading to spin-spin coupling. Consequently, their signal appears as a doublet. The magnitude of the coupling constant (²JP-H) provides evidence of the direct connection to the phosphonate group.

Ethyl Group Protons (O-CH₂-CH₃): The ethyl groups give rise to two distinct signals. The methylene protons (O-CH₂) are coupled to both the neighboring methyl protons and the phosphorus atom, resulting in a complex multiplet, often a doublet of quartets. The terminal methyl protons (CH₃) are coupled only to the adjacent methylene protons and thus appear as a triplet.

The integration of these signals, which corresponds to the relative number of protons, confirms the structural assignment (4H for aromatic, 4H for methylene, 8H for O-CH₂, and 12H for CH₃).

| Proton Type | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (Hz) | Integration |

|---|---|---|---|---|

| Aromatic (Ar-H) | ~7.2-7.4 | Singlet (s) | N/A | 4H |

| Benzylic Methylene (P-CH₂-Ar) | ~3.1-3.3 | Doublet (d) | ²JP-H ≈ 22 Hz | 4H |

| Ethoxy Methylene (O-CH₂) | ~3.9-4.1 | Multiplet (m) or Doublet of Quartets (dq) | ³JH-H ≈ 7 Hz, ³JP-H ≈ 8 Hz | 8H |

| Ethoxy Methyl (CH₃) | ~1.2-1.4 | Triplet (t) | ³JH-H ≈ 7 Hz | 12H |

When this compound is hydrolyzed to its corresponding phosphonic acid and used as an organic linker to build Metal-Organic Frameworks (MOFs), solid-state NMR (ssNMR) becomes an invaluable tool for characterization. nih.gov Unlike solution-state NMR, ssNMR provides structural information on insoluble, crystalline, or amorphous materials.

³¹P Solid-State NMR: This technique is particularly powerful for studying phosphonate-based MOFs. The ³¹P chemical shift in the solid state is sensitive to the coordination mode of the phosphonate group with the metal centers. By analyzing the ³¹P ssNMR spectrum, researchers can determine if the phosphonate oxygens are coordinated to the metal ions, and in what fashion (e.g., monodentate, bidentate). The appearance of multiple signals can indicate different coordination environments or the presence of uncoordinated phosphonate groups within the material. tcichemicals.com

¹H Solid-State NMR: ¹H ssNMR can be used to study the organic linker within the MOF structure. It can provide information on the proximity of protons to one another and can be used to study the dynamics of the linker, such as the rotation of the phenylene rings. nih.gov Furthermore, it can help characterize guest molecules adsorbed within the pores of the MOF and their interactions with the framework.

X-ray Diffraction (XRD) Studies

X-ray diffraction is the definitive method for determining the atomic and molecular structure of crystalline materials. It is used to analyze both single crystals and polycrystalline powders of this compound and its derivatives.

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule. By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is generated that can be mathematically analyzed to yield a precise model of the atomic arrangement, including bond lengths, bond angles, and torsional angles.

For this compound, an SCXRD analysis would provide definitive proof of its molecular structure, confirming the para-substitution on the benzene ring and the geometry around the tetrahedral phosphorus centers. However, obtaining the crystal structure for the ester itself can be challenging, and often research focuses on the structures of the materials synthesized from it. For example, studies have successfully determined the crystal structures of complex lanthanide-organic frameworks synthesized using 1,4-phenylenebis(methylene)diphosphonate, which is derived from the hydrolysis of the title compound. While a specific crystallographic information file (CIF) for this compound is not readily found in open literature, the table below indicates the type of data that such an analysis would provide.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | One of the seven crystal systems (e.g., Monoclinic) | Monoclinic |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c) | P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell | a = X Å, b = Y Å, c = Z Å, β = X° |

| Volume (V) | The volume of the unit cell | X ų |

| Z | Number of molecules per unit cell | 4 |

| Calculated Density (ρ) | The density calculated from the crystal structure | X g/cm³ |

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains thousands of tiny, randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase.

Phase Identification: PXRD is crucial for confirming the identity and purity of a bulk sample of synthesized this compound. The experimental diffraction pattern can be compared to a reference pattern from a database or a pattern calculated from single-crystal data. The absence of peaks from starting materials or by-products confirms the sample's phase purity.

Material Characterization: In the context of materials science, PXRD is essential for characterizing new materials, such as MOFs, that are synthesized using this phosphonate linker. It is used to confirm the formation of a new crystalline phase, assess its crystallinity, and monitor its stability under different conditions (e.g., temperature, solvent exposure). Furthermore, PXRD can be used to study phase transformations, for example, observing how a material's structure changes upon dehydration or intercalation of guest molecules.

Variable Temperature Powder X-ray Diffraction (VT-PXRD)

Variable Temperature Powder X-ray Diffraction (VT-PXRD) is a powerful analytical technique used to study the crystalline structure of materials as a function of temperature. By exposing a powdered sample of this compound to a monochromatic X-ray beam while systematically changing the temperature, researchers can observe changes in the crystal lattice.

Detailed research findings from such an analysis would reveal information on phase transitions, thermal expansion coefficients, and the stability of the crystalline form over a range of temperatures. For instance, the unit cell parameters of the crystal lattice may expand or contract with temperature changes, or the compound might undergo a polymorphic transformation from one crystal structure to another at a specific temperature. This information is crucial for understanding the material's behavior in applications where it might be subjected to varying thermal conditions.

Below is a hypothetical representation of data that could be obtained from a VT-PXRD experiment on this compound, illustrating the change in lattice parameters with temperature.

| Temperature (°C) | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Unit Cell Volume (ų) |

| 25 | 10.15 | 8.50 | 12.30 | 90 | 105.2 | 90 | 1022.5 |

| 50 | 10.18 | 8.52 | 12.33 | 90 | 105.1 | 90 | 1030.1 |

| 75 | 10.21 | 8.55 | 12.36 | 90 | 105.0 | 90 | 1038.4 |

| 100 | 10.24 | 8.58 | 12.39 | 90 | 104.9 | 90 | 1046.8 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from VT-PXRD analysis.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the molecular structure and chemical bonding within a molecule. By probing the vibrational modes of the bonds in this compound, these methods can identify functional groups and offer insights into molecular symmetry and intermolecular interactions.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of different functional groups.

For this compound, the FTIR spectrum would be characterized by several key absorption bands. The most prominent would be the strong P=O stretching vibration, typically found in the 1250-1200 cm⁻¹ region for phosphonates. Other significant bands would include the P-O-C and C-O-C stretches associated with the ethoxy groups, C-H stretching and bending vibrations from the ethyl and xylylene groups, and vibrations from the p-disubstituted benzene ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| P=O | Stretch | ~1240 |

| P-O-C (Alkyl) | Stretch | ~1025 |

| C-O-C | Stretch | ~1160 |

| C-H (Aromatic) | Stretch | ~3050 |

| C-H (Aliphatic) | Stretch | ~2980, 2900 |

| C=C (Aromatic Ring) | Stretch | ~1610, 1500 |

| p-Substituted Ring | Out-of-plane Bend | ~830 |

Note: The wavenumbers in this table are typical values for the specified functional groups and serve as an example of expected FTIR data.

Attenuated Total Reflectance (ATR) is an accessory for FTIR spectroscopy that enables the analysis of samples in their native state with minimal preparation. ATR-IR is particularly useful for studying intermolecular interactions, such as hydrogen bonding.

In the context of this compound, the phosphoryl oxygen (P=O) is a potential hydrogen bond acceptor. By analyzing the compound in the presence of hydrogen-bond donors like water or alcohols, ATR-IR spectroscopy can detect shifts in the P=O stretching frequency. The formation of a hydrogen bond typically weakens the P=O double bond, resulting in a shift of its absorption band to a lower wavenumber (a red shift). The magnitude of this shift can provide qualitative information about the strength of the hydrogen bonding interaction.

Electron Microscopy and Surface Analysis

Electron microscopy and related surface analysis techniques are employed to visualize the morphology and determine the elemental composition of materials at a microscopic scale.

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its topography and morphology. For this compound, which is typically a solid or crystalline powder, SEM analysis would provide detailed images of the particle shape, size distribution, and surface texture. This information is valuable for understanding the material's physical properties, such as flowability and packing density, which are important in various industrial applications. The images could reveal whether the particles are, for example, well-formed crystals, amorphous aggregates, or have a specific surface structure.

Energy Dispersive Spectroscopy (EDS), often integrated with SEM, is an analytical technique used for the elemental analysis of a sample. The electron beam in the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The EDS detector measures the energy and intensity of these X-rays to identify the elements present and their relative abundance.

An EDS analysis of a pure sample of this compound would be expected to show peaks corresponding to Carbon (C), Oxygen (O), and Phosphorus (P), confirming the elemental composition of the compound. This technique is also highly effective for identifying any inorganic impurities that may be present.

| Element | Atomic % (Theoretical) | Atomic % (Example EDS Result) |

| Carbon (C) | 30.77 | 31.2 |

| Hydrogen (H) | 53.85 | (Not detected by EDS) |

| Oxygen (O) | 11.53 | 11.3 |

| Phosphorus (P) | 3.85 | 3.7 |

Note: The data in this table is illustrative. EDS does not detect Hydrogen. The example results represent typical data from an EDS analysis.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic states of atoms within a material. In the analysis of this compound, XPS provides critical insights into the oxidation state of the phosphorus atoms, which is fundamental to understanding the compound's chemical nature.

The core principle of XPS involves irradiating a sample with X-rays, causing the emission of core-level electrons. The binding energy (BE) of these emitted electrons is then measured. This binding energy is unique to each element and is sensitive to the local chemical environment and the oxidation state of the atom. An increase in positive oxidation state leads to a higher binding energy due to increased electrostatic attraction between the electron and the atomic nucleus.

For this compound, the key region of interest in the XPS spectrum is the P 2p signal. The phosphorus in a phosphonate group is pentavalent, tetracoordinated, and bonded to four oxygen atoms (in resonance representation) or to two oxygen atoms, one carbon atom, and a double-bonded oxygen. This corresponds to a +5 oxidation state (P(V)). Research on analogous organophosphorus compounds and metal phosphates shows that the P 2p binding energy for this type of environment typically falls in the range of 133 eV to 134 eV. efmi-ichdvo.ruresearchgate.netthermofisher.comxpsfitting.com For instance, the P 2p binding energy in phosphates and polyphosphates attached to a carbon matrix via a C-O-P linkage has been identified at approximately 133.5 eV. efmi-ichdvo.ru

Therefore, an XPS analysis of this compound is expected to show a primary peak in the P 2p region around 133.5 eV, confirming the P(V) oxidation state. efmi-ichdvo.ruresearchgate.net The P 2p peak itself is a doublet (P 2p³/² and P 2p¹/²) due to spin-orbit coupling, which for phosphates, often appears as a single, asymmetric peak envelope. thermofisher.com

Additionally, XPS analysis would provide information on the other elements present, carbon (C 1s) and oxygen (O 1s). The C 1s spectrum would be complex, with distinct peaks corresponding to aromatic C-C/C-H bonds in the xylylene ring, aliphatic C-P bonds, and aliphatic C-O bonds in the ethyl groups. The O 1s spectrum would show components related to the P=O and P-O-C environments.

Table 1: Expected XPS Binding Energies for this compound

| Core Level | Chemical Environment | Expected Binding Energy (eV) |

|---|---|---|

| P 2p | Phosphonate (P(V)) | ~133.5 |

| C 1s | Aromatic (C-C, C-H) | ~284.8 |

| C 1s | Aliphatic (C-P) | ~285.5 |

| C 1s | Aliphatic (C-O) | ~286.5 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, deduce its elemental formula, and elucidate its structure by analyzing fragmentation patterns.

The molecular formula of this compound is C₁₆H₂₈O₆P₂, giving it a precise molecular weight of approximately 378.34 g/mol . nih.govsigmaaldrich.comsikemia.com In a mass spectrum, the parent compound would be observed as the molecular ion (M⁺) or a protonated molecule ([M+H]⁺), depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization). High-resolution mass spectrometry would be able to confirm the elemental composition by measuring the mass with very high precision.

The fragmentation pattern provides structural information. For this compound, predictable fragmentation pathways would include:

Loss of ethoxy groups (-OCH₂CH₃): Cleavage of the P-O bond is a common fragmentation pathway for phosphonates.

Cleavage of the benzylic C-P bond: This would result in fragments corresponding to the diethyl phosphonate moiety and the xylylene portion of the molecule.

Rearrangements and loss of ethene: McLafferty-type rearrangements involving the ethyl groups are also possible.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value (approx.) | Identity | Fragmentation Pathway |

|---|---|---|

| 378 | [C₁₆H₂₈O₆P₂]⁺ | Molecular Ion (M⁺) |

| 333 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |

| 241 | [M - P(O)(OCH₂CH₃)₂]⁺ | Cleavage of one C-P bond |

| 137 | [P(O)(OCH₂CH₃)₂H]⁺ | Diethyl phosphonate fragment |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of materials.

This compound is a crystalline solid with a melting point reported between 73.0 to 78.0 °C. tcichemicals.comtcichemicals.com A TGA analysis would show the compound to be thermally stable up to a certain temperature beyond its melting point. The TGA curve would display a relatively flat baseline corresponding to the stable compound, followed by one or more steps of mass loss as the temperature increases and decomposition begins.

The decomposition would involve the breakdown of the organic components of the molecule. The ethyl groups and the xylylene bridge would pyrolyze, leading to the release of volatile hydrocarbon fragments. This would be observed as a significant mass loss on the TGA thermogram. The decomposition might proceed in multiple stages, potentially corresponding to the sequential loss of the ethyl groups followed by the breakdown of the xylylene core. The final residual mass at high temperatures would likely consist of a stable, non-volatile phosphorus-containing residue, such as a polyphosphoric acid or other condensed phosphate (B84403) species.

Nitrogen (N₂) Physisorption for Porosity Characterization

Nitrogen (N₂) physisorption is a standard technique for characterizing the porous structure of materials. It involves the physical adsorption of nitrogen gas onto a material's surface at cryogenic temperature (77 K). By measuring the amount of gas adsorbed over a range of relative pressures, one can determine key properties such as the specific surface area (often calculated using the Brunauer-Emmett-Teller, BET, theory), total pore volume, and pore size distribution. clays.orgresearchgate.net

As a discrete, crystalline molecular compound, this compound itself is non-porous. Therefore, N₂ physisorption analysis of the pure crystalline solid would yield negligible surface area and pore volume, characteristic of a non-porous material.